2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a nitrile group (-C≡N), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The compound has a boronate ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions . The presence of this group could suggest that this compound might be used as a reagent in such reactions.Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. But based on its functional groups, it could potentially undergo reactions typical for nitriles and boronate esters .Physical and Chemical Properties Analysis
Physical and chemical properties like melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data on this compound, I can’t provide these details .Scientific Research Applications
Synthesis and Biological Activity of Pyrazoline Derivatives
Pyrazoline derivatives have been extensively studied for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. These compounds are known for their presence in various pharmacologically active molecules. The synthesis of pyrazoline derivatives often involves the cyclization of chalcones and hydrazines, showcasing the versatility of pyrazolines in chemical synthesis and their significant potential in drug development. The review by Sheetal et al., 2018, provides an overview of the methods for synthesizing pyrazoline derivatives and their diverse biological activities, indicating the potential of such compounds in therapeutic applications (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018).
Application in Energetic Materials
The study of azine energetic compounds, including pyrazine derivatives, highlights the potential of such compounds in energetic materials for propellants and explosives. The review by C. Yongjin & Ba Shuhong, 2019, discusses the synthetic methods, properties, and applications of high-nitrogen azine energetic materials, underlining the role of nitrogen-rich compounds in enhancing the performance of energetic materials (C. Yongjin & Ba Shuhong, 2019).
Novel Synthetic Applications
The synthetic versatility of pyrazoline derivatives is also evident in their use as intermediates in the synthesis of complex heterocycles. Research by H. Kiyani, 2018, into the organocatalytic synthesis of tetrahydrobenzo[b]pyrans from dimedone, aldehydes, and malononitrile showcases the potential of pyrazoline derivatives in facilitating the construction of valuable heterocyclic compounds (H. Kiyani, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O2/c1-9(6-14)16-8-10(7-15-16)13-17-11(2,3)12(4,5)18-13/h7-9H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZGNICJVVRUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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